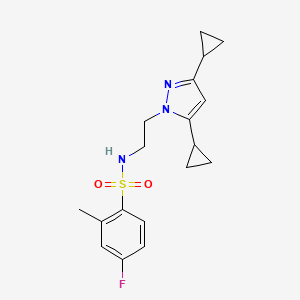
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of benzenesulfonamide derivatives often involves cyclization reactions, N-arylation, and the use of various catalysts to achieve the desired structural features. For instance, the synthesis can include the cyclization of hydrazinylbenzenesulfonamide with carbon disulfide or through direct fluorination techniques using N-fluorobenzenesulfonimide (NFSI) for introducing fluoro groups into the pyrazole ring (Purushotham & Poojary, 2018; Levchenko et al., 2018).
Molecular Structure Analysis
The molecular structure of similar compounds is typically characterized using techniques such as mass spectrometry, FT-IR, and NMR spectroscopy. Crystal structure determination through X-ray diffraction is also common, revealing the spatial arrangement of atoms within the molecule and highlighting features like tautomerism and conformational differences (Li et al., 2014; Kumar et al., 2018).
Chemical Reactions and Properties
Chemical properties of benzenesulfonamide derivatives include their ability to undergo nucleophilic substitution reactions, where fluoro groups can be replaced by aroyl groups derived from aromatic aldehydes, showcasing the versatility of these compounds in synthetic chemistry (Suzuki et al., 2008).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are often influenced by the presence of functional groups and the overall molecular architecture. For example, the introduction of fluorine atoms can significantly affect the hydrophobicity and stability of the molecule (Bouabdallah et al., 2006).
Chemical Properties Analysis
Benzenesulfonamide derivatives exhibit a wide range of chemical behaviors, including inhibition of cyclooxygenase enzymes, indicating potential therapeutic applications. Their reactivity can also be modified through the introduction of various substituents, affecting their potency and selectivity as inhibitors (Penning et al., 1997).
For a detailed exploration of specific compounds similar to the one you're interested in, consider reviewing the sources cited:
科学的研究の応用
Synthesis and Characterization
- The compound has been synthesized and characterized as part of a study on celecoxib derivatives, aiming at potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives have shown promising results, indicating the compound's versatility in therapeutic applications (Küçükgüzel et al., 2013).
Reactivity and Chemical Properties
- Another study explored the reactivity of pyrazole derivatives bearing a cyclopropyl group, focusing on palladium-catalyzed direct arylations. This research contributes to the understanding of the compound's chemical properties and its potential as a building block in organic synthesis (Sidhom et al., 2018).
Potential Therapeutic Applications
Research into fluoromethyl, difluoromethyl, and trifluoromethyl analogues of pyrazosulfuron-ethyl, including this compound, has shown their potential as herbicides, indicating their utility in agricultural settings as well as their bioactivity (Morimoto et al., 1990).
A study on cyclooxygenase-2 inhibitors identified a series of benzenesulfonamide derivatives, highlighting the compound's significance in developing treatments for inflammation-related diseases (Hashimoto et al., 2002).
Antimicrobial and Anticancer Activity
Sulfonamide derivatives, including structures related to this compound, have been investigated for their antimicrobial properties, showing potential as dual antibacterial and antifungal agents. This suggests the compound's relevance in developing new antimicrobials (Abbas et al., 2017).
In the context of anticancer research, sulfonamide derivatives have been evaluated for their ability to inhibit specific human carbonic anhydrase isoforms, indicating their promise as selective anticancer agents (Gul et al., 2018).
作用機序
Target of Action
Compounds with similar structures have been found to target proteins such as cyclin-a2 and cyclin-dependent kinase 2 .
Mode of Action
This interaction could potentially alter the activity of the targeted proteins, leading to changes in cellular processes .
Biochemical Pathways
Given its potential targets, it can be inferred that the compound may affect pathways related to cell cycle regulation and proliferation .
Result of Action
Based on its potential targets, it can be inferred that the compound may have effects on cell cycle regulation and proliferation .
特性
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-4-fluoro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2S/c1-12-10-15(19)6-7-18(12)25(23,24)20-8-9-22-17(14-4-5-14)11-16(21-22)13-2-3-13/h6-7,10-11,13-14,20H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKVEAAPRRHVBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2498850.png)
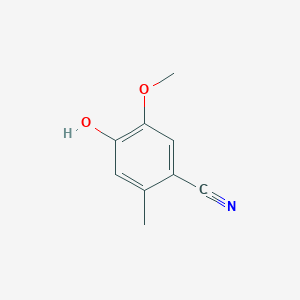
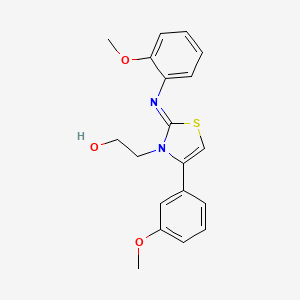
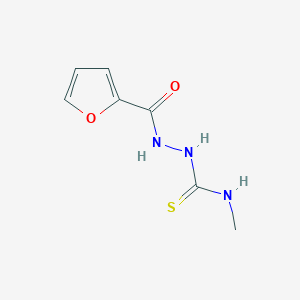


![N,N-Dimethyl-4-[[(4-methylthiophene-2-carbonyl)amino]methyl]piperidine-1-carboxamide](/img/structure/B2498861.png)
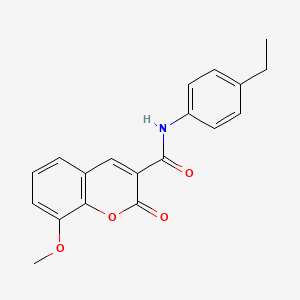
![3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2498863.png)
![Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate](/img/structure/B2498865.png)
![N-[(1S,2S)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide](/img/structure/B2498869.png)
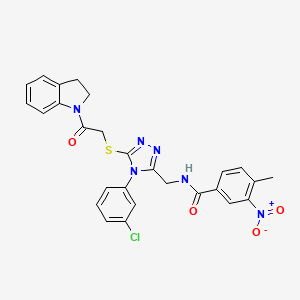
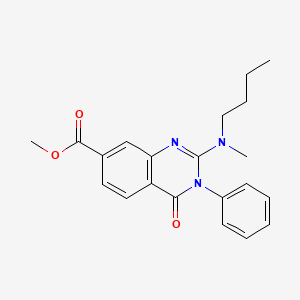
![ethyl 2-({[(8-oxo-5,6,7,8-tetrahydro[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2498873.png)